3,3,3-Trifluoropropyl trifluoromethanesulfonate
Overview
Description
3,3,3-Trifluoropropyl trifluoromethanesulfonate is a chemical compound with the molecular formula C4H4F6O3S and a molecular weight of 246.13 g/mol . It is known for its high reactivity and is used in various chemical synthesis processes. The compound is a colorless to light yellow liquid with a density of approximately 1.590 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl trifluoromethanesulfonate typically involves the reaction of 3,3,3-trifluoropropanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride . The general reaction scheme is as follows:
CF3CH2CH2OH+(CF3SO2)2O→CF3CH2CH2OSO2CF3+CF3SO2OH
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to produce 3,3,3-trifluoropropanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out under mild conditions, often at room temperature, to prevent decomposition of the product .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with an amine would produce a trifluoromethylated amine, while reaction with an alcohol would produce a trifluoromethylated ether .
Scientific Research Applications
3,3,3-Trifluoropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The compound’s reactivity is due to the electron-withdrawing effects of the trifluoromethyl groups, which increase the electrophilicity of the carbon atom bonded to the trifluoromethanesulfonate group .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: This compound is used in the synthesis of macroporous gels and hydrophobic silica aerogels.
Methyl trifluoromethanesulfonate: Used as a powerful methylating reagent in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Used in the preparation of powerful Lewis acids and as a reagent in cyclization reactions.
Uniqueness
3,3,3-Trifluoropropyl trifluoromethanesulfonate is unique due to its dual functionality, combining the reactivity of the trifluoromethanesulfonate group with the stability and electron-withdrawing properties of the trifluoropropyl group. This makes it a versatile reagent in organic synthesis and a valuable tool in various scientific research applications .
Properties
IUPAC Name |
3,3,3-trifluoropropyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O3S/c5-3(6,7)1-2-13-14(11,12)4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFROLHNCACAAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120097-63-4 | |
Record name | 3,3,3-trifluoropropyl trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.